Cas no 1341833-37-1 (6-(oxolan-3-yloxy)pyridin-3-amine)

6-(oxolan-3-yloxy)pyridin-3-amine 化学的及び物理的性質
名前と識別子
-
- 6-(oxolan-3-yloxy)pyridin-3-amine
- SCHEMBL2227696
- EN300-1296204
- 3-AMINO-6-(TETRAHYDROFURAN-3-YLOXY)PYRIDINE
- AKOS012866157
- CS-0232933
- 1341833-37-1
-
- インチ: 1S/C9H12N2O2/c10-7-1-2-9(11-5-7)13-8-3-4-12-6-8/h1-2,5,8H,3-4,6,10H2
- InChIKey: BAGALONVKVPJML-UHFFFAOYSA-N
- SMILES: O1CCC(C1)OC1C=CC(=CN=1)N
計算された属性
- 精确分子量: 180.089877630g/mol
- 同位素质量: 180.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 166
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.4Ų
- XLogP3: 0.5
6-(oxolan-3-yloxy)pyridin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1296204-0.25g |
6-(oxolan-3-yloxy)pyridin-3-amine |
1341833-37-1 | 95% | 0.25g |
$503.0 | 2023-05-26 | |
Enamine | EN300-1296204-1.0g |
6-(oxolan-3-yloxy)pyridin-3-amine |
1341833-37-1 | 95% | 1g |
$1014.0 | 2023-05-26 | |
1PlusChem | 1P028DEB-1g |
6-(oxolan-3-yloxy)pyridin-3-amine |
1341833-37-1 | 95% | 1g |
$1316.00 | 2023-12-22 | |
1PlusChem | 1P028DEB-100mg |
6-(oxolan-3-yloxy)pyridin-3-amine |
1341833-37-1 | 95% | 100mg |
$497.00 | 2023-12-22 | |
1PlusChem | 1P028DEB-2.5g |
6-(oxolan-3-yloxy)pyridin-3-amine |
1341833-37-1 | 95% | 2.5g |
$2519.00 | 2023-12-22 | |
Aaron | AR028DMN-100mg |
6-(oxolan-3-yloxy)pyridin-3-amine |
1341833-37-1 | 95% | 100mg |
$509.00 | 2025-02-16 | |
Aaron | AR028DMN-1g |
6-(oxolan-3-yloxy)pyridin-3-amine |
1341833-37-1 | 95% | 1g |
$1420.00 | 2025-02-16 | |
1PlusChem | 1P028DEB-500mg |
6-(oxolan-3-yloxy)pyridin-3-amine |
1341833-37-1 | 95% | 500mg |
$1040.00 | 2023-12-22 | |
Enamine | EN300-1296204-500mg |
6-(oxolan-3-yloxy)pyridin-3-amine |
1341833-37-1 | 95.0% | 500mg |
$791.0 | 2023-09-30 | |
1PlusChem | 1P028DEB-250mg |
6-(oxolan-3-yloxy)pyridin-3-amine |
1341833-37-1 | 95% | 250mg |
$684.00 | 2023-12-22 |
6-(oxolan-3-yloxy)pyridin-3-amine 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
6-(oxolan-3-yloxy)pyridin-3-amineに関する追加情報
Introduction to 6-(oxolan-3-yloxy)pyridin-3-amine (CAS No. 1341833-37-1) and Its Emerging Applications in Chemical Biology
The compound 6-(oxolan-3-yloxy)pyridin-3-amine, identified by the CAS number 1341833-37-1, represents a significant advancement in the realm of chemical biology and pharmaceutical research. This heterocyclic amine derivative has garnered considerable attention due to its unique structural features and promising biological activities. The presence of both an oxolane ring and a pyridine moiety in its molecular framework endows it with distinct chemical properties, making it a valuable scaffold for further medicinal chemistry exploration.
Recent studies have highlighted the potential of 6-(oxolan-3-yloxy)pyridin-3-amine as a versatile intermediate in the synthesis of novel bioactive molecules. Its oxolane substituent, a five-membered cyclic ether, contributes to its stability and reactivity, while the pyridine ring enhances its solubility and interaction with biological targets. This combination has positioned it as a candidate for developing inhibitors targeting various therapeutic pathways, including enzyme inhibition and receptor binding.
In the context of drug discovery, the structural motif of 6-(oxolan-3-yloxy)pyridin-3-amine has been explored for its ability to modulate protein-protein interactions and signal transduction cascades. Preliminary computational studies suggest that this compound can engage with specific amino acid residues in target proteins, potentially leading to the development of high-affinity ligands. Such interactions are critical for designing molecules that can selectively inhibit disease-causing pathways without affecting normal cellular functions.
One of the most compelling aspects of 6-(oxolan-3-yloxy)pyridin-3-amine is its potential in addressing unmet medical needs. Researchers have been particularly interested in its role in developing treatments for neurological disorders, where precise modulation of neurotransmitter systems is essential. The compound’s ability to cross the blood-brain barrier, coupled with its favorable pharmacokinetic profile, makes it an attractive candidate for further clinical investigation.
The synthesis of 6-(oxolan-3-yloxy)pyridin-3-amine involves multi-step organic transformations that highlight its synthetic versatility. Advanced catalytic methods have been employed to construct the oxolane ring efficiently, ensuring high yields and minimal byproducts. These synthetic strategies not only underscore the compound’s feasibility for large-scale production but also open avenues for modifying its structure to enhance potency and selectivity.
Advances in spectroscopic techniques have further elucidated the structural properties of 6-(oxolan-3-yloxy)pyridin-3-amine, providing insights into its conformational dynamics and electronic characteristics. NMR spectroscopy, in particular, has been instrumental in confirming the connectivity of atoms within the molecule and understanding how environmental factors influence its behavior. These findings are crucial for optimizing both synthetic routes and biological applications.
The pharmacological evaluation of 6-(oxolan-3-yloxy)pyridin-3-amine has revealed promising activities in preclinical models. In vitro assays have demonstrated its inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in various diseases. Additionally, cell-based assays indicate that this compound can modulate cellular pathways associated with inflammation and oxidative stress, suggesting its therapeutic potential beyond traditional indications.
Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the development pipeline for 6-(oxolan-3-yloxy)pyridin-3-amine. By leveraging interdisciplinary approaches, researchers aim to translate laboratory findings into clinical trials where efficacy and safety can be rigorously assessed. This collaborative spirit is essential for advancing innovative compounds from bench to bedside.
The regulatory landscape surrounding novel compounds like 6-(oxolan-3-yloxy)pyridin-3-amine continues to evolve, emphasizing the need for robust data generation before commercialization. Regulatory agencies require comprehensive toxicological profiles to ensure patient safety while balancing innovation with risk management. Transparent communication between developers and regulators fosters an environment conducive to responsible drug development.
Looking ahead, the future prospects for 6-(oxolan-3-yloxy)pyridin-3-amine appear bright, with ongoing research exploring new derivatives and applications. The integration of artificial intelligence into drug discovery promises to accelerate the identification of optimized analogs with enhanced properties. Such technological advancements will undoubtedly shape the next generation of therapeutics derived from this promising scaffold.
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